molecular formula C7H11NO B13099476 1,5-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one

1,5-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one

Cat. No.: B13099476
M. Wt: 125.17 g/mol
InChI Key: NHZFMNJIMNAGGS-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one is a bicyclic lactam featuring a strained cyclopropane ring fused to a pyrrolidone-like structure. This compound belongs to the 3-azabicyclo[3.1.0]hexan-2-one family, which is characterized by a nitrogen atom at position 3 and a ketone group at position 2. The 1,5-dimethyl substitution pattern introduces steric and electronic modifications that influence its reactivity, stability, and applications. The compound is synthesized via transition-metal-catalyzed cyclopropanation reactions, such as gold-catalyzed oxidative cyclopropagation of N-allylynamides or rhodium(II)-mediated enantioselective cyclizations of α-diazoacetamides . These methods enable high stereoselectivity, making the compound valuable in medicinal chemistry and natural product synthesis.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1,5-dimethyl-3-azabicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C7H11NO/c1-6-3-7(6,2)5(9)8-4-6/h3-4H2,1-2H3,(H,8,9)

InChI Key

NHZFMNJIMNAGGS-UHFFFAOYSA-N

Canonical SMILES

CC12CC1(C(=O)NC2)C

Origin of Product

United States

Preparation Methods

Typical Procedure

  • Starting from 1-(1-methyl-1-aryl-ethyl)-4-bromomethyl-3-aryl-pyrrolidine-2-one derivatives, treatment with a base such as sodium methoxide or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in solvents like tetrahydrofuran or toluene at room temperature induces intramolecular nucleophilic substitution.
  • This reaction closes the cyclopropane ring fused to the pyrrolidinone, yielding the azabicyclo[3.1.0]hexan-2-one scaffold with various aryl and methyl substitutions.

Reaction Conditions and Yields

Example Starting Material Description Base Used Solvent Temperature Reaction Time Yield (%) Reference
1 1-[1-methyl-1-(3-chlorophenyl)ethyl]-4-bromomethyl-4-methyl-3-(2-fluorophenyl)pyrrolidine-2-one Sodium methoxide (28% MeOH solution) Tetrahydrofuran Room Temp 1 hour 71
2 1-(1-methyl-1-phenylethyl)-4-bromomethyl-3-(3-fluorophenyl)pyrrolidine-2-one DBU Toluene Room Temp 2 hours 56

This method provides good yields and allows for structural diversity by varying the aryl groups on the starting pyrrolidinone. The reaction is typically followed by extraction and chromatographic purification.

Three-Component Reaction in Aqueous Medium

A green and efficient synthetic route to 1-azabicyclo[3.1.0]hexane derivatives, which can be adapted for this compound analogs, involves a three-component reaction between aryl aldehydes, malononitrile, and hydroxylamine hydrochloride in water.

Highlights of the Method

  • This one-pot reaction proceeds under mild conditions without the need for organic solvents or harsh reagents.
  • It is eco-friendly, cost-effective, and yields products in excellent purity and yield.
  • The reaction mechanism involves initial formation of an oxime intermediate followed by cyclization to the azabicyclic structure.

Advantages

  • Short reaction times.
  • Readily available starting materials.
  • Water as the solvent enhances sustainability.

Though this method is primarily reported for 1-azabicyclo[3.1.0]hexane-3-ene derivatives, it provides a conceptual framework for synthesizing related bicyclic azabicyclo compounds, including the target molecule with appropriate modifications.

Parameter Details Reference
Reaction type Three-component condensation
Solvent Water
Starting materials Aryl aldehydes, malononitrile, hydroxylamine hydrochloride
Reaction time Short (minutes to hours)
Product yield Excellent

Synthesis via Oxidation and Functional Group Transformations of Azabicyclohexanones

Another approach involves oxidative transformations of substituted azabicyclo[3.1.0]hexanones or related intermediates to install the desired methyl and carbonyl functionalities.

Example Procedure

  • Starting from 2-azabicyclo[3.1.0]hexan-3-one derivatives, selective methylation at the 1,5-positions can be achieved.
  • Oxidation steps using reagents such as thioketal oxidation protocols have been reported to modify sulfur-containing precursors to the target ketone structure.
  • Acidic deprotection or decarboxylation steps may be employed to yield the final this compound compound.

Reaction Scheme Summary

Step Reagents/Conditions Outcome Reference
Oxidation of thioketal Oxidizing agents (e.g., m-CPBA, H2O2) Introduction of ketone functionality
Methylation Methyl iodide or methylating agents Installation of methyl groups
Acidic deprotection HCl in 1,4-dioxane Removal of protecting groups, CO2 evolution

This method is useful for synthesizing analogs and derivatives with controlled substitution patterns.

Synthetic Routes Involving Anthranils and Related Intermediates

Recent research has demonstrated the synthesis of 3-azabicyclo[3.1.0]hexan-2-imines via reaction of anthranils with appropriate reagents, which can be further converted to the ketone derivatives.

  • The procedure involves condensation and cyclization steps, followed by purification.
  • Characterization data confirm the formation of the bicyclic azabicyclo core.
  • This method is valuable for generating structurally complex derivatives for biological evaluation.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations References
Intramolecular cyclization of pyrrolidinones Halogenated pyrrolidinone derivatives Sodium methoxide, DBU, THF, toluene High yield, structural diversity Requires halogenated precursors
Three-component reaction in water Aryl aldehydes, malononitrile, hydroxylamine HCl Water, room temperature Eco-friendly, simple, cost-effective Primarily for azabicyclohexene derivatives
Oxidation and methylation of azabicyclohexanones Azabicyclohexanone derivatives Oxidizing agents, methylating agents Selective functionalization Multi-step, requires intermediate preparation
Anthranil-based synthesis Anthranils and related intermediates Condensation, cyclization Access to imine intermediates More complex synthesis route

Research Findings and Notes

  • The intramolecular cyclization approach is the most direct and widely used method for preparing this compound derivatives with various aryl substitutions, offering good yields and scalability.
  • Green chemistry approaches such as the three-component aqueous reaction provide promising alternatives but may require adaptation for the exact target compound.
  • Oxidation and methylation strategies allow fine-tuning of substitution patterns but involve more synthetic steps.
  • The structural complexity and biological relevance of these compounds make the development of efficient synthetic methods important for medicinal chemistry and agrochemical applications.

Chemical Reactions Analysis

6,6-DMABH undergoes various reactions:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: Reduction reactions are feasible.

    Substitution: Substituents can be introduced. Common reagents include transition metals, acids, and bases. The major products depend on reaction conditions and substituents.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development : Derivatives of 1,5-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one are being investigated for their potential as therapeutic agents. Studies have indicated that compounds related to this bicyclic structure exhibit significant biological activity, including potential applications as inhibitors for various enzymes and therapeutic agents for diseases such as cancer and bacterial infections.

Orexin Receptor Antagonism : Research has shown that derivatives of 3-azabicyclo[3.1.0]hexane can act as orexin receptor antagonists, which may lead to new treatments for sleep disorders, eating disorders, and cognitive dysfunctions in psychiatric conditions. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite .

Enzyme Inhibition

The compound's unique structure allows it to interact effectively with biological macromolecules. Preliminary studies suggest that this compound may enhance binding affinity with various enzymes or receptors, potentially leading to increased efficacy in therapeutic applications.

Case Study: Inhibition of Nuclear Factor-kB Inducing Kinase (NIK)

A recent study reported the synthesis of an azabicyclo[3.1.0]hexanone-containing inhibitor targeting NIK, which is involved in inflammatory responses and cancer progression. The synthesis process highlighted the compound's potential as a selective inhibitor, showcasing its utility in drug discovery aimed at treating inflammatory diseases and cancers .

Comparative Analysis of Related Compounds

To better understand the versatility of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
2-Azabicyclo[3.1.0]hexan-2-oneBicyclic structure with nitrogenLacks methyl groups at positions 1 and 5
6,6-Dimethyl-3-azabicyclo[3.1.0]hexaneAdditional methyl groups on the 6-positionImportant in antiviral medications
2-Methyl-2-azabicyclo[3.1.0]hexan-3-oneMethyl substitution at position 2Exhibits different reactivity due to methyl substitution
3-Azabicyclo[3.1.0]hexane derivativesVarious substitutions on the bicyclic frameworkPotential herbicidal properties

This table illustrates the structural diversity within the azabicyclo family and highlights how these variations can influence chemical behavior and potential applications.

Mechanism of Action

The exact mechanism by which 6,6-DMABH exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural Comparison

The core 3-azabicyclo[3.1.0]hexan-2-one structure is shared among analogs, but substituents and functional groups vary significantly:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Key Features
1,5-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one 1,5-dimethyl, ketone at C2 C₇H₁₁NO 125.17 Bicyclic lactam with cyclopropane
Procymidone 3-(3,5-dichlorophenyl), 1,5-dimethyl, 2,4-dione C₁₃H₁₁Cl₂NO₂ 296.149 Dichlorophenyl group; pesticidal use
3-(3-Chlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione 3-(3-chlorophenyl), 2,4-dione C₁₃H₁₂ClNO₂ 249.69 Androgen receptor binder in research
(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one 6,6-dimethyl, stereospecific configuration C₇H₁₁NO 125.17 Chiral centers; potential for asymmetric synthesis
cis-1,5-Dimethyl-2,4-dinitro-2,4-diazabicyclo[3.1.0]hexan-3-one 2,4-dinitro, 2,4-diaza substitution C₆H₈N₄O₅ 216.15 Higher nitrogen content; explosive potential

Key Observations :

  • Procymidone and its 3-chlorophenyl analog (CAS 72601-63-9) incorporate aromatic substituents and additional carbonyl groups, enhancing their bioactivity in pesticidal and biochemical studies .
  • Stereochemical variations, such as in (1R,5S)-6,6-dimethyl derivatives, influence enantioselectivity in synthesis .
  • Diazanitro derivatives (e.g., cis-1,5-dimethyl-2,4-dinitro-2,4-diazabicyclo[3.1.0]hexan-3-one) exhibit increased nitrogen content, altering reactivity and stability .

Key Observations :

  • Transition-metal catalysts (Au, Rh, Ru) dominate synthesis, with rhodium enabling superior stereocontrol .
  • Radical bicyclization methods (e.g., cobalt-mediated) are less common due to strain-induced instability .

Key Observations :

  • Halogenation (Cl, Br) enhances pesticidal activity by improving binding to biological targets .
  • Unsubstituted analogs (e.g., 1,5-dimethyl) are more suited as synthetic intermediates due to lower bioactivity.
Physicochemical Properties
Compound Melting Point/Stability Solubility
This compound Not reported; stable under inert conditions Low in water; soluble in organic solvents
Procymidone 166–168°C; stable in storage Low aqueous solubility
3-Chlorophenyl analog (CAS 72601-63-9) Amorphous solid Soluble in EtOAc/cyclohexane

Key Observations :

  • Aromatic substituents (e.g., 3-chlorophenyl) reduce crystallinity, complicating isolation .
  • Procymidone’s high melting point correlates with its stability as a commercial pesticide .

Biological Activity

1,5-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one is a bicyclic compound notable for its unique azabicyclic structure, which integrates a nitrogen atom into a six-membered ring. This structural configuration contributes to its chemical reactivity and potential biological activities. The molecular formula of this compound is C₈H₁₃N₁O, and it typically exists in a solid state at room temperature. The compound has garnered interest for its potential applications in medicinal chemistry, particularly as an inhibitor of various biological targets.

The presence of a carbonyl group at the 2-position and the nitrogen atom within the bicyclic framework are significant for its reactivity. The synthesis of this compound can be achieved through various methods, including:

  • Cyclization reactions involving appropriate precursors.
  • Functional group modifications to introduce the azabicyclic structure.

Biological Activity Overview

Research indicates that derivatives of azabicyclo[3.1.0]hexane exhibit significant biological activities, including enzyme inhibition and therapeutic applications in treating diseases such as cancer and bacterial infections. The specific biological activity of this compound remains an area for further exploration.

Binding Affinity Studies

Preliminary studies have focused on the binding affinity of this compound with various biological targets, such as enzymes and receptors. These studies suggest that the nitrogen-containing structure may enhance interactions with biological macromolecules, potentially leading to increased efficacy in therapeutic applications .

Comparative Analysis of Related Compounds

The biological activity of this compound can be better understood by comparing it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Azabicyclo[3.1.0]hexan-2-oneBicyclic structure with nitrogenLacks methyl groups at positions 1 and 5
6,6-Dimethyl-3-azabicyclo[3.1.0]hexaneAdditional methyl groups on the 6-positionImportant in antiviral medications
2-Methyl-2-azabicyclo[3.1.0]hexan-3-oneMethyl substitution at position 2Exhibits different reactivity due to methyl substitution
3-Azabicyclo[3.1.0]hexane derivativesVarious substitutions on the bicyclic frameworkPotential herbicidal properties

This table illustrates the diversity within the azabicyclo family and highlights how structural variations can influence biological activity .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds related to this compound:

  • Antiviral Activity : Some derivatives have shown promise as inhibitors against viruses such as SARS-CoV-2 by targeting viral proteases . For instance, compounds structurally related to azabicycles have been investigated for their ability to inhibit viral replication.
  • Enzyme Inhibition : Research has indicated that certain azabicyclo derivatives act as effective inhibitors of enzymes involved in metabolic pathways relevant to cancer and bacterial infections .

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